molecular formula C8H8FNO B8733037 2-Fluoro-5-(methylamino)benzaldehyde

2-Fluoro-5-(methylamino)benzaldehyde

Cat. No.: B8733037
M. Wt: 153.15 g/mol
InChI Key: ZXMGARZRYVOIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(methylamino)benzaldehyde is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

2-fluoro-5-(methylamino)benzaldehyde

InChI

InChI=1S/C8H8FNO/c1-10-7-2-3-8(9)6(4-7)5-11/h2-5,10H,1H3

InChI Key

ZXMGARZRYVOIMD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-methylaminobenzonitrile (307 mg, 2.04 mmol) in dry diethyl ether (10 ml) stirred at room temperature under nitrogen, was added dropwise by syringe diisobutylaluminium hydride (2.8 ml, 1.0 M in toluene, 2.8 mmol, 1.4 eq) and stirring continued for 19.5 h. The solution was chilled in an ice-bath and methanol (1.0 ml) was added dropwise and the mixture stirred for 1 h before 1.0 M HCl (9 ml) was added and stirring continued for a further 1 h. The reaction mixture was basified with NaOH (0.4 g) then partitioned between ether (50 ml) and water (50 ml) and the aqueous layer re-extracted with ether (50 ml). The combined ether extract was washed with brine (50 ml), dried over MgSO4 and evaporated to give an orange oil (289 mg), which was subjected to column chromatography (silica gel, 30×190 mm) eluting with 100% dichloromethane, affording 2-fluoro-5-methylaminobenzaldehyde (viii) as a yellow crystalline solid (162 mg, 52%), mp 36-38° C.
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Name

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